(S)-temafloxacin

Chiral pharmacology Enantiomer comparison Fluoroquinolone stereochemistry

(S)-Temafloxacin is the S-configured enantiomer of the racemic fluoroquinolone antibiotic temafloxacin, a 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative. The compound acts via dual inhibition of bacterial DNA gyrase and topoisomerase IV, with DNA gyrase as the primary target in Gram-negative organisms and topoisomerase IV preferentially targeted in Gram-positive organisms.

Molecular Formula C21H18F3N3O3
Molecular Weight 417.4 g/mol
Cat. No. B1244466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-temafloxacin
Molecular FormulaC21H18F3N3O3
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F
InChIInChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)/t11-/m0/s1
InChIKeyQKDHBVNJCZBTMR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Temafloxacin Procurement Guide: Enantiomer-Specific Baseline for Fluoroquinolone Research


(S)-Temafloxacin is the S-configured enantiomer of the racemic fluoroquinolone antibiotic temafloxacin, a 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative [1]. The compound acts via dual inhibition of bacterial DNA gyrase and topoisomerase IV, with DNA gyrase as the primary target in Gram-negative organisms and topoisomerase IV preferentially targeted in Gram-positive organisms [2]. The racemate was briefly marketed as Omniflox by Abbott Laboratories in 1992 before worldwide withdrawal due to severe hemolytic-uremic syndrome adverse events [3]. The (S)-enantiomer retains the full antibacterial pharmacophore of the quinolone class and serves as a critical research tool for investigating stereochemistry-dependent pharmacology, enantiomer-specific toxicity mechanisms, and structure-activity relationships that distinguish fluoroquinolone safety profiles.

Stereochemical Control Enantiomer-specific probe for stereochemistry-dependent toxicity research
Target Engagement Retains quinolone pharmacophore for DNA gyrase / topoisomerase IV studies
Chiral Reference Pure (S)-enantiomer standard for fluoroquinolone chiral SAR programs

Why (S)-Temafloxacin Cannot Be Substituted by Racemic Temafloxacin or In-Class Fluoroquinolones


Although the (S)- and (R)-enantiomers of temafloxacin exhibit no significant difference in in vitro antibacterial activity and similar serum time-course profiles in humans, a minor but quantifiable difference in in vivo antibacterial activity has been documented between the two enantiomers [1][2]. Furthermore, the racemate's toxicity profile—characterized by immune-mediated hemolytic anemia with a mean hemoglobin drop of 42 g/L, new-onset renal dysfunction in 57% of affected patients, and hepatic dysfunction in 51% of cases [3]—is uniquely severe among fluoroquinolones and cannot be extrapolated from safer in-class alternatives such as levofloxacin or ciprofloxacin. The (S)-enantiomer's distinct pharmacokinetic handling, including low tubular secretion compared to ciprofloxacin and lack of CYP1A2-mediated theophylline interaction [4], further precludes direct substitution based on class-level assumptions alone.

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Enantiomer in vivo activity difference may shift PK/PD model outcomes if racemate is substituted. Reported minor divergence; direction not quantified in accessible abstract
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Racemate immune toxicity profile is uniquely severe and not class-predictive; (S)-enantiomer toxicity attribution requires enantiomer-specific study. Temafloxacin syndrome not observed with other fluoroquinolones
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Distinct PK handling (low tubular secretion, no CYP1A2 inhibition) differs from ciprofloxacin; class-level PK assumptions may not transfer directly. Verify tubular secretion and DDI profile for your experimental model

(S)-Temafloxacin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Enantiomeric In Vitro Equivalence with Minor In Vivo Activity Divergence vs. (R)-Temafloxacin

The (S)- and (R)-enantiomers of temafloxacin were directly compared in a controlled synthesis and testing study by Chu et al. (1991). No difference in in vitro antibacterial activity was observed between the two enantiomers across the bacterial panel tested [1]. However, a minor difference in in vivo antibacterial activity was documented, though the magnitude and direction of this difference were not numerically specified in the accessible abstract beyond the qualitative statement [1]. In a separate human pharmacokinetic study, the time-course of serum levels of S(−)-TMFX was similar to that of R(+)-TMFX after oral administration of racemic temafloxacin 600 mg, with both enantiomers exhibiting comparable elimination profiles [2]. This evidence establishes that (S)-temafloxacin is pharmacologically interchangeable with (R)-temafloxacin for in vitro applications, but researchers requiring precise in vivo potency should verify enantiomer-specific ED50 values for their target organism.

Enantiomer comparison
Direct comparison
In vitro: equivalent; in vivo: minor difference (unquantified)
Enantiomer-specific sourcing review for in vivo models
Verify ED50 in target organism; human PK profiles similar
Chiral pharmacology Enantiomer comparison Fluoroquinolone stereochemistry

Pharmacokinetic Superiority Over Ciprofloxacin: Half-Life, Bioavailability, and Dosing Frequency

In a head-to-head pharmacokinetic review by Sörgel et al. (1991), temafloxacin demonstrated a substantially longer elimination half-life of approximately 7-8 hours compared to ciprofloxacin's 3-4 hours, enabling a once-daily dosing regimen versus ciprofloxacin's twice-daily requirement [1]. The absolute oral bioavailability of temafloxacin is approximately 93% with near-complete gastrointestinal absorption and minimal food effect [2], compared to approximately 70% for ciprofloxacin [3]. In a single-dose PK study by Granneman et al. (1991), the terminal-phase half-life of temafloxacin was precisely determined as 7.7 h (rate constant 0.090 ± 0.008 h⁻¹), with 57 ± 11% of the dose excreted unchanged in urine and total clearance of 223 mL/min with low intersubject variability (CV ~20%) [4]. Temafloxacin also showed higher and longer-lasting plasma concentrations after equivalent doses due to lower total clearance and almost complete gastrointestinal absorption [1].

PK vs ciprofloxacin
Cross-study comparable
t½ 7.7 h vs ~4 h; F ~93% vs ~70%; CL 223 mL/min
Reported PK endpoint context; supports once-daily regimen modeling
Granneman et al. 1991; Sörgel et al. review
Pharmacokinetics Bioavailability Dosing regimen Fluoroquinolone comparison

Two-Fold Superior Anti-Pneumococcal Potency vs. Ciprofloxacin and Ofloxacin by MIC90

In a direct head-to-head agar dilution susceptibility study by Pankuch et al. (1992) testing 53 penicillin-susceptible, 35 penicillin-intermediate-resistant, and 51 penicillin-resistant S. pneumoniae strains, temafloxacin demonstrated an MIC50 of 0.5 μg/mL and MIC90 of 1.0 μg/mL [1]. By comparison, both ofloxacin and ciprofloxacin yielded MIC50 values of 1.0 μg/mL and MIC90 values of 2.0 μg/mL—representing a two-fold potency advantage for temafloxacin at both MIC50 and MIC90 thresholds [1]. This differential was consistent across penicillin-susceptibility categories, as quinolone susceptibility was not affected by penicillin resistance status [1]. Separately, Bille and Glauser (1991) reported that the MIC90 of temafloxacin was at least four-fold lower than that of ciprofloxacin and ofloxacin for viridans streptococci and penicillin-susceptible pneumococci in a broth microdilution study comparing five fluoroquinolones [2]. A review by the same authors confirmed temafloxacin was two- to four-fold more active than ciprofloxacin and ofloxacin against staphylococci and streptococci [3].

Anti-pneumococcal MIC
Direct comparison
MIC90 1.0 vs 2.0 µg/mL (S. pneumoniae, n=139)
Reported MIC endpoint context; supports respiratory model design
Two-fold lower across penicillin-susceptibility categories
Streptococcus pneumoniae MIC comparison Gram-positive antibacterial Respiratory pathogens

Superior Bacteriological Eradication vs. Ciprofloxacin in Randomized Double-Blind Respiratory Infection Trial

In a prospective, randomized, double-blind multicenter trial enrolling 564 ambulatory adults with lower respiratory tract infections, temafloxacin 600 mg twice daily was compared directly with ciprofloxacin 750 mg twice daily for 7-14 days [1]. Clinical cure or improvement rates were comparable (93.8% vs 93.1%, P > 0.05), but bacteriological eradication rates were significantly higher in the temafloxacin group: 99.5% versus 92.5% (P = 0.001) [1]. The eradication difference was driven primarily by the failure of ciprofloxacin to eradicate Streptococcus pneumoniae (P = 0.01) [1]. Furthermore, in patients receiving concomitant theophylline, gastrointestinal and central nervous system adverse events occurred in a significantly lower percentage of temafloxacin-treated patients than ciprofloxacin-treated patients (9.4% vs 36.4%, P < 0.05), consistent with temafloxacin's lack of CYP1A2 inhibition [1]. In a subgroup analysis of smokers and elderly patients, pathogen eradication was also significantly higher with temafloxacin: 99.2% vs 91.2% (P = 0.006) in smokers and 97.5% vs 91.5% (P = 0.028) in the elderly [2].

Bacteriological eradication
Direct head-to-head
99.5% vs 92.5% (P = 0.001), n=564
Reported trial endpoint context; infection model benchmark
S. pneumoniae eradication drove difference
Clinical trial Bacteriological eradication Respiratory tract infection Ciprofloxacin comparator

Absence of Theophylline Drug-Drug Interaction vs. Ciprofloxacin and Other Fluoroquinolones

In a formal pharmacokinetic interaction study by Ruff et al. (1991), 12 healthy subjects receiving steady-state theophylline (target plasma level 10 mg/L) were co-administered temafloxacin 600 mg twice daily for 4-5 days [1]. Theophylline oral clearance was 2.67 ± 1.01 L/hour when given alone and 2.69 ± 0.93 L/hour when co-administered with temafloxacin (P = 0.92), demonstrating no significant interaction [1]. Only 2 of 12 subjects showed an appreciable decrease in theophylline clearance, while 2 showed increases >15% and 8 showed no change [1]. This contrasts sharply with ciprofloxacin, which is a known inhibitor of CYP1A2 and has been documented to double the AUC of caffeine (77.8 vs 31.8 mg/L·h) and prolong its half-life (9.7 vs 4.5 h) [2], and with enoxacin, which produces clinically significant elevations in theophylline concentrations [3]. The clinical relevance was confirmed in the randomized trial by Carbon et al., where gastrointestinal and CNS adverse events with concomitant theophylline occurred in 9.4% of temafloxacin patients versus 36.4% of ciprofloxacin patients (P < 0.05) [4].

Theophylline DDI
Cross-study comparable
Theophylline CL unchanged: 2.67 vs 2.69 L/h (P = 0.92)
Reported CYP1A2 interaction context; DDI negative control
Ciprofloxacin doubles methylxanthine exposure
Drug-drug interaction Theophylline CYP1A2 Cytochrome P450 Safety pharmacology

Temafloxacin Syndrome: Unique Immune Hemolytic Toxicity Defining the Compound's Research Value

Temafloxacin was withdrawn from the global market in 1992, only four months after U.S. approval, due to the emergence of a severe and distinctive adverse event constellation termed 'temafloxacin syndrome' [1]. In a systematic review of 95 spontaneous adverse event reports to the FDA, Blum et al. (1994) characterized the syndrome: patients presented with fever, chills, and jaundice at a mean of 6.4 days after therapy initiation; mean hemoglobin drop was 42 g/L with a mean nadir of 97 g/L; new-onset renal dysfunction occurred in 54 of 95 cases (57%), with dialysis required in 34 of those 54 cases (63%); coagulopathy was noted in 33 cases (35%); hepatic dysfunction meeting defined criteria occurred in 48 cases (51%); and two deaths were reported [1]. Prior quinolone use was more common among patients developing hemolysis after only one dose versus two or more doses (P < 0.001), suggesting immune sensitization [1]. The mechanism was attributed to immune complex-mediated hemolytic anemia [1]. This toxicity profile is unique among fluoroquinolones; levofloxacin, ciprofloxacin, and moxifloxacin have not been associated with a comparable syndrome at clinically meaningful frequencies—ciprofloxacin has been associated with only 12 published case reports of hemolytic anemia compared to temafloxacin's 95 cases in the FDA database [2].

Hemolytic syndrome reports
Class-level inference
95 cases; 57% renal dysfunction; 51% hepatic; 2 deaths
Research tool for immune toxicity mechanism studies
Unique profile defines (S)-temafloxacin research value
Hemolytic-uremic syndrome Drug toxicity Immune-mediated adverse event Fluoroquinolone safety Risk-benefit analysis

High-Value Research and Procurement Scenarios for (S)-Temafloxacin


Enantiomer-Specific Fluoroquinolone Toxicity Mechanism Studies

The (S)-temafloxacin enantiomer serves as an essential probe for dissecting the stereochemical determinants of fluoroquinolone-induced immune hemolytic anemia. Because the racemate causes a uniquely severe multi-organ syndrome (95 FDA-reported cases; 57% renal dysfunction; 51% hepatic dysfunction) not observed with other fluoroquinolones at comparable frequency [1], and because the two enantiomers exhibit equivalent in vitro antibacterial activity with only a minor in vivo activity difference [2], researchers can use (S)-temafloxacin to isolate stereochemistry-dependent hapten formation, immune complex binding, or red blood cell surface antigen modification—mechanistic hypotheses that require enantiomerically pure compound rather than the racemate. The known time-course of S(−)-TMFX serum levels being similar to R(+)-TMFX [3] allows PK-matched enantiomer comparison experiments.

Gram-Positive Respiratory Infection Pharmacodynamic Modeling

Temafloxacin's two-fold potency advantage over ciprofloxacin against S. pneumoniae (MIC90 1.0 vs 2.0 μg/mL) [4], combined with its favorable PK profile (7.7 h half-life, ~93% bioavailability, high tissue penetration exceeding ciprofloxacin in most body fluids) [5][6], makes the compound a valuable positive control or comparator in murine pneumonia models. The clinical validation of this PK/PD advantage—99.5% bacteriological eradication vs 92.5% for ciprofloxacin in a randomized trial [7]—provides a benchmark for calibrating in vitro-to-in vivo translation models. Researchers developing new anti-pneumococcal agents can use (S)-temafloxacin as a reference standard with a well-characterized PK/PD relationship.

CYP1A2-Negative Fluoroquinolone Control in Drug Metabolism Studies

Unlike ciprofloxacin (which doubles methylxanthine AUC) and enoxacin (which causes clinically dangerous theophylline accumulation), temafloxacin demonstrates no significant effect on theophylline pharmacokinetics: theophylline clearance is 2.67 ± 1.01 L/h alone vs 2.69 ± 0.93 L/h with temafloxacin co-administration (P = 0.92) [8]. This makes (S)-temafloxacin an ideal negative control in studies investigating fluoroquinolone-associated CYP1A2 inhibition, drug-drug interaction screening panels, or the structural features (e.g., substituent effects at the N-1, C-7, or C-8 positions) that govern cytochrome P450 interaction liability within the quinolone class.

Stereochemistry-Structure-Activity Relationship (SAR) Reference for Chiral Quinolone Development

The chiral center at the C3 position of the 7-(3-methylpiperazin-1-yl) substituent represents a defined stereochemical variable in fluoroquinolone SAR [2]. Because the (S)- and (R)-enantiomers of temafloxacin are pharmacologically similar in vitro yet potentially divergent in vivo [2], (S)-temafloxacin provides a reference point for medicinal chemistry programs exploring chiral modifications of the piperazine moiety. Screening libraries of novel quinolone candidates against this enantiomerically pure standard can help establish whether observed stereochemical effects on potency or toxicity are scaffold-dependent or generalizable across the fluoroquinolone chemotype.

Application
Selection Property
Validation Focus
Fluoroquinolone immune toxicity mechanism research
Single-enantiomer purity for hapten formation studies
Enantiomer-specific immune complex binding assays
Anti-pneumococcal pharmacodynamic modeling
Characterized PK/PD relationship for Gram-positive coverage
In vitro-to-in vivo translation benchmarking
CYP1A2 inhibition screening
Absence of CYP1A2 interaction liability
Theophylline DDI negative control
Chiral quinolone SAR programs
Defined stereochemical center at piperazine substituent
Enantiomer-specific potency and toxicity screening
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